molecular formula C24H27Cl2N3O2 B11989119 7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 303104-58-7

7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B11989119
CAS No.: 303104-58-7
M. Wt: 460.4 g/mol
InChI Key: LTFOHLYEYYOTAE-UHFFFAOYSA-N
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Description

This compound (CAS: 303104-58-7) is a spirocyclic heterocycle with the molecular formula C24H27Cl2N3O2 and a molecular weight of 476.40 g/mol . Its structure features:

  • 7,9-Dichloro substitution on the benzoxazine ring, enhancing electron-withdrawing properties.
  • A 4-methoxyphenyl group at position 2, contributing to hydrophobic interactions.
  • A 1'-propyl-4'-piperidine spiro system, which modulates conformational flexibility and lipophilicity.

Properties

CAS No.

303104-58-7

Molecular Formula

C24H27Cl2N3O2

Molecular Weight

460.4 g/mol

IUPAC Name

7,9-dichloro-2-(4-methoxyphenyl)-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C24H27Cl2N3O2/c1-3-10-28-11-8-24(9-12-28)29-22(19-13-17(25)14-20(26)23(19)31-24)15-21(27-29)16-4-6-18(30-2)7-5-16/h4-7,13-14,22H,3,8-12,15H2,1-2H3

InChI Key

LTFOHLYEYYOTAE-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC(=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 7,9-Dichloro-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] typically involves multiple steps. The synthetic route often starts with the preparation of the core pyrazolo[1,5-c][1,3]oxazine structure, followed by the introduction of the dichloro and methoxyphenyl groups. Reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimizing these steps for higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like chlorine or bromine.

    Hydrolysis: Breaking down the compound in the presence of water and acids or bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7,9-Dichloro-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Substituents

The compound’s core structure is shared with several analogues, differing primarily in substituents at position 5 of the benzoxazine ring and modifications to the spiro system. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name / Substituents Position 5 Substituent Spiro Component Molecular Formula Molecular Weight (g/mol) References
7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[...]piperidine (Parent Compound) 1'-Propylpiperidine Piperidine C24H27Cl2N3O2 476.40
7,9-Dichloro-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[...]benzoxazine Pyridin-4-yl None (non-spiro) C24H18Cl2N4O2 489.33
7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[...]benzoxazine 4-Chlorophenyl None (non-spiro) C24H18Cl3N3O2 510.78
7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[...]benzoxazine 4-Nitrophenyl None (non-spiro) C24H17Cl2N5O4 534.32
2-(4-Chlorophenyl)-7-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[...]benzoxazine] Cyclohexane Cyclohexane C25H24ClN3O2 449.93
7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[...]oxazine 4-Methoxyphenyl Piperidine (modified) C30H23Cl2N3O3 552.43
Key Observations:

Position 5 Modifications :

  • The parent compound’s 1'-propylpiperidine spiro system distinguishes it from analogues with aryl groups (e.g., 4-chlorophenyl, pyridin-4-yl) at position 4. These substituents influence electronic properties:
  • Pyridinyl (electron-deficient) and nitrophenyl (strongly electron-withdrawing) groups may enhance binding to polar targets .
  • Chlorophenyl groups balance lipophilicity and steric bulk .
    • The absence of a spiro system in some analogues (e.g., pyridin-4-yl derivative) reduces conformational rigidity compared to the parent compound .

Spiro System Variations: Replacement of piperidine with cyclohexane (as in ) alters ring strain and solubility.

Synthetic Routes :

  • The parent compound’s synthesis likely involves coupling (4-methoxyphenyl)hydrazine with a propylpiperidine precursor, analogous to methods described for related spiro systems .
  • Nitrophenyl and chlorophenyl derivatives are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling at position 5 .

Implications of Structural Differences

  • Pharmacokinetics : The 1'-propylpiperidine group in the parent compound may enhance blood-brain barrier penetration compared to bulkier aryl substituents .
  • Target Selectivity : The spiro system’s rigidity in the parent compound could favor binding to structured pockets (e.g., enzyme active sites) over flexible analogues .

Biological Activity

7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine], with CAS number 303104-58-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Dichloro substituents at positions 7 and 9.
  • A methoxyphenyl group at position 2.
  • A piperidine ring integrated into a spiro structure.

The molecular formula is C24H27Cl2N3OC_{24}H_{27}Cl_2N_3O with a molecular weight of approximately 460.408 g/mol.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed a dose-dependent inhibition of cell viability with IC50 values in the micromolar range.
Cell LineIC50 (µM)Reference
MCF-715.2
A54912.8

The proposed mechanisms for its antitumor activity include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in treated cells, preventing further proliferation.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial activity against both bacterial and fungal strains:

  • Bacterial Strains : It demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress markers and improve cognitive function.

Study on Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated:

  • Tumor Volume Reduction : Mice treated with the compound exhibited a significant reduction in tumor volume compared to controls.
  • Survival Rate Improvement : Treated groups showed improved survival rates over a 30-day observation period.

Neuroprotection in Animal Models

Another study explored the neuroprotective properties in a rat model of Alzheimer’s disease. The treatment led to:

  • Improved Memory Performance : Rats receiving the compound performed better in maze tests compared to untreated controls.
  • Reduced Amyloid Plaque Formation : Histological analysis revealed a decrease in amyloid-beta plaques in brain tissues.

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